Odor Detection Threshold: Furaneol vs. Maltol and Sotolone in Aqueous Matrices
Furaneol demonstrates a substantially lower odor detection threshold compared to Maltol, a common flavor enhancer, and is comparable to Sotolone. In a water-ethanol matrix, the olfactory threshold for Furaneol was determined to be 5 μg/L. This is 1,000 times lower (i.e., more potent) than the threshold for Maltol, which was estimated at 5,000 μg/L in the same matrix [1]. This indicates that Furaneol is detectable and sensorially active at a far lower concentration than Maltol. When compared to its structural homolog Sotolone, the threshold in this specific matrix was identical at 5 μg/L [1], highlighting the need to differentiate these two compounds by other metrics beyond simple threshold in a neutral medium.
| Evidence Dimension | Olfactory Detection Threshold in Water-Ethanol Matrix |
|---|---|
| Target Compound Data | 5 μg/L |
| Comparator Or Baseline | Maltol: 5,000 μg/L; Sotolone: 5 μg/L |
| Quantified Difference | Furaneol threshold is 1000x lower (more potent) than Maltol; No significant difference in threshold vs. Sotolone in this matrix. |
| Conditions | Quantified in a water-ethanol matrix via gas chromatography–ion-trap mass spectrometry (GC-ITMS) and sensory analysis. |
Why This Matters
For procurement, this quantifies the extreme potency of Furaneol versus a common alternative (Maltol), justifying its selection for high-impact flavor applications where low usage rates and high efficiency are paramount.
- [1] Ferreira, V., Jarauta, I., Ortega, L., & Cacho, J. (2003). Quantitative determination of sotolon, maltol and free furaneol in wine by solid-phase extraction and gas chromatography–ion-trap mass spectrometry. Journal of Chromatography A, 1010(1), 95-103. View Source
